2-Benzylaziridine chemical structure and bonding
2-Benzylaziridine chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylaziridine is a valuable heterocyclic compound, serving as a versatile synthetic intermediate in the development of pharmaceuticals and other biologically active molecules. Its unique structural and electronic properties, dominated by the strained three-membered aziridine ring, dictate its reactivity. This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, reactivity, and spectroscopic characterization of 2-benzylaziridine. Quantitative data is summarized in structured tables, detailed experimental protocols are provided, and key chemical transformations are visualized to offer a thorough resource for professionals in chemical and pharmaceutical research.
Chemical Structure and Bonding
2-Benzylaziridine consists of a benzyl group (a phenyl ring attached to a methylene bridge) substituted at the 2-position of an aziridine ring. The aziridine is a three-membered heterocycle containing one nitrogen and two carbon atoms. The molecular formula is C₉H₁₁N, and its molecular weight is approximately 133.19 g/mol .[1][2]
The bonding in 2-benzylaziridine is characterized by significant ring strain, a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal sp³ bond angle of 109.5°. This inherent strain energy makes the aziridine ring susceptible to nucleophilic ring-opening reactions, a key feature of its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
Table 1: Computed Molecular Properties of 2-Benzylaziridine
| Property | Value | Reference |
| Molecular Weight | 133.19 g/mol | PubChem |
| Exact Mass | 133.089149355 Da | PubChem |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 21.9 Ų | PubChem |
| Complexity | 105 | PubChem |
Synthesis of 2-Benzylaziridine
The synthesis of 2-benzylaziridine can be achieved through several routes. A common and effective method involves the cyclization of a β-amino alcohol derivative. The following protocol is adapted from a patented procedure for the synthesis of 2-substituted aziridines.[3]
Experimental Protocol: Synthesis from 2-Amino-3-phenyl-1-propanol
This two-step synthesis proceeds via the formation of an O-sulfate ester intermediate, which then undergoes base-induced ring closure.
Step 1: Formation of the O-Sulfate Ester
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To a solution of 2-amino-3-phenyl-1-propanol (1 equivalent), add concentrated sulfuric acid (1.1 equivalents) dropwise with constant stirring and cooling in an ice bath to manage the exothermic reaction.
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Heat the resulting mixture on a steam bath for approximately 45 minutes.
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Remove the water under reduced pressure, maintaining the temperature below 100°C, to yield the crude semi-solid O-sulfate ester.
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Triturate the residue with acetone and filter the solid product.
Step 2: Base-Induced Cyclization and Distillation
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Suspend the O-sulfate ester from Step 1 in water containing a significant excess of sodium hydroxide (e.g., 4-5 equivalents).
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Heat the suspension and steam distill the product into a cooled receiver containing diethyl ether. Continue distillation until the distillate is neutral.
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Separate the organic phase in the receiver, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 2-benzylaziridine as an oil.[3]
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The product purity can be assessed by gas-liquid chromatography (GLC).[3]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-benzylaziridine from its amino alcohol precursor.
Caption: Workflow for the synthesis of 2-benzylaziridine.
Chemical Reactivity: Acid-Catalyzed Ring-Opening
The high ring strain of 2-benzylaziridine makes it a potent electrophile, especially upon activation. Under acidic conditions, the aziridine nitrogen is protonated to form a highly reactive aziridinium ion. This activation facilitates nucleophilic attack at one of the ring carbons, leading to ring-opening.
The regioselectivity of the attack on the unsymmetrical aziridinium ion is a key consideration. The reaction can proceed via a mechanism with significant Sₙ1 or Sₙ2 character depending on the substrate and reaction conditions. In an acid-catalyzed mechanism, there is often a build-up of partial positive charge on the carbon atoms. The benzylic carbon (C2) is better able to stabilize this positive charge, making it the more likely site of nucleophilic attack. This results in the formation of a 1,2-disubstituted product.[4][5][6]
General Mechanism: Ring-Opening with a Nucleophile (Nu⁻)
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Protonation: The aziridine nitrogen is protonated by an acid (H-A) in a rapid equilibrium step, forming the corresponding aziridinium ion.
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Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic benzylic carbon (C2) of the aziridinium ion. This occurs via an Sₙ2-like backside attack, leading to an inversion of stereochemistry if the carbon is a chiral center.
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Product Formation: The C-N bond is cleaved, opening the ring and yielding the final product.
Reaction Mechanism Diagram
The following diagram details the acid-catalyzed ring-opening of 2-benzylaziridine.
Caption: Acid-catalyzed nucleophilic ring-opening of 2-benzylaziridine.
Spectroscopic Analysis
While specific, fully assigned spectra for 2-benzylaziridine are not widely published, its structure can be confirmed by standard spectroscopic methods. The expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the constituent functional groups.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the aziridine ring protons, and the N-H proton.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Benzylaziridine
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.4 | Typical range for monosubstituted benzene ring protons. |
| Benzylic (C-CH₂-Ph) | Multiplet | 2.5 - 3.0 | Protons are diastereotopic, complex splitting expected. |
| Aziridine (CH-N) | Multiplet | 2.2 - 2.6 | Coupled to benzylic and other aziridine protons. |
| Aziridine (CH₂-N) | Multiplet | 1.5 - 2.0 | Protons are diastereotopic and coupled to the CH proton. |
| Amine (N-H) | Broad Singlet | 1.0 - 2.5 | Chemical shift is variable; may exchange with D₂O. |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show signals for the six carbons of the phenyl ring, the benzylic carbon, and the two carbons of the aziridine ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Benzylaziridine
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C, quat.) | 138 - 142 | Point of attachment for the CH₂ group. |
| Aromatic (CH) | 126 - 130 | Three distinct signals expected due to symmetry. |
| Benzylic (CH₂) | 40 - 45 | Attached to the aromatic ring and the aziridine ring. |
| Aziridine (CH) | 35 - 40 | The substituted carbon of the aziridine ring. |
| Aziridine (CH₂) | 30 - 35 | The unsubstituted carbon of the aziridine ring. |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for 2-Benzylaziridine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3250 - 3350 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| C-H (Aromatic) | Bend (out-of-plane) | 690 - 770 | Strong |
| C-N | Stretch | 1200 - 1250 | Medium |
| N-H | Bend | ~1600 | Medium |
Conclusion
2-Benzylaziridine is a foundational building block in synthetic organic and medicinal chemistry. Its structure, defined by the juxtaposition of a stable aromatic benzyl group and a highly strained, reactive aziridine ring, provides a unique combination of properties. A thorough understanding of its bonding, synthetic pathways, and characteristic ring-opening reactivity is essential for leveraging this molecule in the design and development of novel chemical entities. The data, protocols, and mechanistic diagrams presented in this guide serve as a core technical resource for researchers engaged in this field.
References
- 1. 2-Benzylaziridine | C9H11N | CID 103025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzylaziridine | CymitQuimica [cymitquimica.com]
- 3. US3925360A - 2-Benzyl aziridines - Google Patents [patents.google.com]
- 4. bioorg.org [bioorg.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chimia.ch [chimia.ch]
